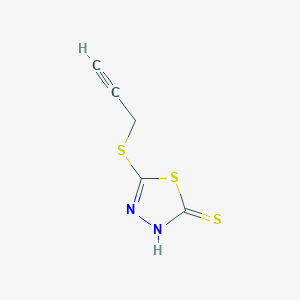

5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

Description

Contextualization within 1,3,4-Thiadiazole (B1197879) Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a well-known pharmacophore, present in a variety of biologically active compounds. chemsigma.comresearchgate.net Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. dovepress.com The biological activity of these compounds is often attributed to the toxophoric -N=C-S- group.

The specific compound, 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, is a derivative of 1,3,4-thiadiazole-2,5-dithiol (B7761095). The presence of a thiol group at the 2-position and a prop-2-ynylthio group at the 5-position makes it a multifunctional molecule. The thiol group can exist in tautomeric equilibrium with the thione form, which can influence its reactivity and coordination chemistry. parchem.com The propargyl group, with its terminal alkyne, is a particularly interesting functional group, known for its utility in "click" chemistry (specifically, the copper-catalyzed azide-alkyne cycloaddition) and for its potential as a covalent inhibitor of certain enzymes.

Academic Significance and Identified Research Gaps

The academic significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple reactive sites—the thiol/thione system, the aromatic thiadiazole ring, and the terminal alkyne—allows for a variety of chemical transformations.

Despite the broad interest in 1,3,4-thiadiazole derivatives, a thorough investigation into this compound itself is not extensively documented in publicly available literature. While the synthesis and activities of many 5-alkylthio-1,3,4-thiadiazole-2-thiol derivatives have been explored, specific and detailed research findings on the prop-2-ynylthio variant are scarce. This represents a significant research gap. The unique electronic and steric properties conferred by the propargyl group may lead to novel biological activities or material properties that differ from other alkylthio derivatives.

Overarching Objectives of Scholarly Investigation

The primary objectives of scholarly investigation into this compound would encompass a multi-faceted approach, from fundamental chemical synthesis and characterization to the exploration of its potential applications. Key objectives would include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to obtain the compound in high purity. This would likely involve the reaction of 1,3,4-thiadiazole-2,5-dithiol with a propargyl halide.

Structural and Physicochemical Characterization: Thoroughly characterizing the compound using modern analytical techniques to confirm its structure and elucidate its physicochemical properties.

Exploration of Reactivity: Investigating the chemical reactivity of the different functional groups to understand its potential for further derivatization and application in organic synthesis.

Biological Evaluation: Screening the compound for a range of biological activities, leveraging the known pharmacological potential of the 1,3,4-thiadiazole scaffold.

Material Science Applications: Exploring its potential as a ligand for the formation of coordination polymers or as a corrosion inhibitor, given the known properties of related thiol-containing heterocyclic compounds.

While detailed research on this specific compound is limited, the foundational knowledge of 1,3,4-thiadiazole chemistry provides a strong basis for its further exploration. The data for related compounds can serve as a predictive guide for its properties and potential.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53918-17-5 | chemsigma.combldpharm.comcato-chem.com |

| Molecular Formula | C₅H₄N₂S₃ | bldpharm.comcato-chem.com |

| Molecular Weight | 188.29 g/mol | bldpharm.comcato-chem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-prop-2-ynylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S3/c1-2-3-9-5-7-6-4(8)10-5/h1H,3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWUDMOFAUYLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372659 | |

| Record name | 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53918-17-5 | |

| Record name | 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol

The direct synthesis of this compound is most effectively approached through the selective alkylation of a pre-formed heterocyclic precursor, 1,3,4-thiadiazole-2,5-dithiol (B7761095). This method allows for precise control over the introduction of the propargylthio group at the C5 position.

The foundational precursor for the synthesis is 1,3,4-thiadiazole-2,5-dithiol. This key intermediate is commonly synthesized from simple starting materials like hydrazine (B178648) and carbon disulfide. sbq.org.br One established pathway involves reacting hydrazine hydrate (B1144303) with carbon disulfide in the presence of a base, such as an alcoholic solution of potassium hydroxide (B78521) or ammonia, which leads to the formation of a dithiocarbazate salt that subsequently cyclizes to form the 1,3,4-thiadiazole-2,5-dithiol ring system. sbq.org.brjmchemsci.com Thiosemicarbazide (B42300) can also serve as a starting point for building the 1,3,4-thiadiazole (B1197879) core through reactions with carbon disulfide. connectjournals.comresearchgate.net

Once the 1,3,4-thiadiazole-2,5-dithiol is obtained, the principal reaction pathway to the target compound is a nucleophilic substitution. The dithiol is typically converted to its more reactive dipotassium (B57713) salt form. This salt is then subjected to a controlled, mono-S-alkylation reaction using one equivalent of a propargyl halide, such as propargyl bromide. mdpi.com This selective alkylation introduces the prop-2-ynylthio group onto one of the sulfur atoms of the thiadiazole ring, yielding this compound. nih.gov

The optimization of the synthesis involves careful management of reaction parameters for both the formation of the precursor and the subsequent alkylation step. For the synthesis of 1,3,4-thiadiazole-2,5-dithiol, reaction conditions often involve refluxing the reactants in an alcoholic solvent like ethanol (B145695) to ensure the completion of the cyclization. jmchemsci.com

In the critical S-alkylation step, the choice of solvent and base is paramount for achieving high selectivity and yield. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are frequently employed to facilitate the nucleophilic substitution reaction. mdpi.comnih.gov A mild base, typically potassium carbonate, is used to deprotonate the thiol group, enhancing its nucleophilicity. nih.gov Key optimization strategies include:

Stoichiometry: A strict 1:1 molar ratio of the 1,3,4-thiadiazole-2,5-dithiol salt to the propargyl halide is crucial to favor mono-alkylation and minimize the formation of the di-substituted byproduct, 2,5-bis(prop-2-ynylthio)-1,3,4-thiadiazole.

Temperature: The reaction is often carried out at room temperature or with gentle heating to control the reaction rate and prevent side reactions.

Reaction Time: The duration of the reaction is carefully monitored to maximize the conversion of the starting material while limiting the formation of undesired products.

The following interactive table summarizes typical conditions for the S-alkylation step.

| Parameter | Condition | Purpose |

| Precursor | 1,3,4-thiadiazole-2,5-dithiol dipotassium salt | Provides nucleophilic thiolates |

| Alkylating Agent | Propargyl bromide | Introduces the propargyl group |

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants |

| Base | Potassium Carbonate (K₂CO₃) | Facilitates deprotonation |

| Temperature | Room Temperature to 50°C | Controls reaction rate |

| Stoichiometry | ~1:1 (Dithiol salt : Propargyl bromide) | Promotes mono-alkylation |

To enhance the yield of the desired mono-alkylated product, several strategies can be implemented. The progress of the reaction should be closely monitored using Thin-Layer Chromatography (TLC) to determine the optimal endpoint, preventing the further reaction that leads to di-substitution. jmchemsci.com

Upon completion of the reaction, a systematic purification process is necessary. The initial workup typically involves filtering the reaction mixture to remove inorganic salts, such as potassium bromide, that precipitate during the reaction. The solvent is then removed under reduced pressure. The resulting crude product is often a mixture of the starting dithiol, the desired mono-substituted product, and the di-substituted byproduct. Column chromatography is the most effective method for separating these components to isolate the pure this compound. nih.gov An alternative or additional purification step can be recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity. jmchemsci.com

Derivatization and Functionalization Approaches

The structure of this compound offers two primary sites for further chemical modification: the terminal alkyne of the propargyl group and the remaining free thiol group on the thiadiazole ring. These reactive sites allow for extensive derivatization and the generation of diverse analogs.

The propargyl group is a highly versatile functional moiety that can participate in a wide array of chemical transformations. nih.govbohrium.com The terminal C≡C triple bond is particularly valuable for modern coupling chemistries.

Click Chemistry: The most notable reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific "click" reaction allows the propargyl-functionalized thiadiazole to be covalently linked to molecules containing an azide (B81097) group, forming a stable 1,2,3-triazole ring. rsc.orgtaylorfrancis.comscribd.com This method is widely used for creating complex molecular architectures and bioconjugates.

Coupling Reactions: The terminal alkyne can undergo other metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides, to form new carbon-carbon bonds. masterorganicchemistry.com

Mannich Reactions: The acidic proton of the terminal alkyne allows it to participate in Mannich reactions with an aldehyde and a secondary amine to produce propargylamines. masterorganicchemistry.com

In addition to modifying the propargyl group, the remaining thiol group at the C2 position can be alkylated. Reacting this compound with a different alkyl or aryl halide introduces a second, distinct substituent, leading to the formation of asymmetrically 2,5-disubstituted 1,3,4-thiadiazole derivatives. mu-varna.bg

The table below outlines key transformations involving the propargyl group.

| Reaction Type | Reagents | Functional Group Transformation |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | Terminal Alkyne → 1,4-disubstituted 1,2,3-Triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Terminal Alkyne → Disubstituted Alkyne (Ar-C≡C-R) |

| Mannich Reaction | Formaldehyde, Secondary Amine (R₂NH) | Terminal Alkyne → Propargylamine |

A broad range of analogs can be generated by modifying the substituents attached to the 1,3,4-thiadiazole core. This is primarily achieved by leveraging the reactivity of the two thiol groups of the 1,3,4-thiadiazole-2,5-dithiol precursor.

Analog generation can be achieved through several routes:

S-Alkylation at C2: The free thiol group on this compound can be reacted with a vast library of electrophiles. This includes various alkyl halides, acyl chlorides, and chloroacetic acid derivatives, resulting in a diverse set of S-substituted analogs with different functional groups at the C2 position. mu-varna.bgresearchgate.net

Variation at C5: Instead of propargyl bromide, other organohalogens can be used in the initial mono-alkylation step with 1,3,4-thiadiazole-2,5-dithiol. This allows for the introduction of a wide variety of S-alkyl, S-aryl, or other functionalized thioether groups at the C5 position, creating a family of related compounds. researchgate.net

Core Structure Modification: Analogs with different core functionalities can be synthesized by altering the initial precursors. For instance, starting with various acylhydrazines or thiosemicarbazides and cyclizing them can lead to 5-amino- or 5-aryl/alkyl-substituted 1,3,4-thiadiazole-2-thiols. researchgate.netnih.gov These compounds can then be functionalized at the C2 thiol position to generate further analogs.

This strategic approach to derivatization allows for the systematic modification of the compound's structure to explore structure-activity relationships for various applications.

Copper-Catalyzed Alkyne-Azide Cycloaddition ("Click Chemistry") Applications in Functionalization

The presence of a terminal alkyne (the prop-2-ynyl group) on the this compound molecule makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. jetir.org The CuAAC reaction unites a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov This transformation is exceptionally valuable for the functionalization of the thiadiazole core, allowing for the covalent linkage of this scaffold to a wide array of other molecules, such as peptides, polymers, or fluorescent tags.

The reaction proceeds under mild conditions, often in aqueous solvents, and demonstrates a remarkable tolerance for various functional groups, eliminating the need for complex protecting group strategies. jetir.org The copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate), dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition. jetir.orgwikipedia.org This catalytic cycle results in high yields of the desired triazole product, often requiring minimal purification. jetir.org

The functionalization of this compound via CuAAC allows for the systematic modification of its properties. By reacting the parent compound with different azides, researchers can generate a library of derivatives with tailored biological activities or material characteristics.

Table 1: Representative Examples of CuAAC Functionalization This table illustrates potential functionalization pathways for this compound using various organic azides.

| Azide Reactant | Resulting Functional Group | Potential Application Area |

| Benzyl Azide | Benzyl-triazole | Medicinal Chemistry Scaffold |

| Azido-PEG (Polyethylene glycol) | PEGylated-triazole | Improving Drug Solubility/Pharmacokinetics |

| Ethyl Azidoacetate | Ester-functionalized triazole | Intermediate for further synthesis |

| 1-Azidoadamantane | Adamantyl-triazole | Lipophilic Drug Design |

Green Chemistry Principles in Synthetic Design

The synthesis of 1,3,4-thiadiazole derivatives has increasingly benefited from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. tandfonline.com Microwave and ultrasound irradiation have emerged as powerful tools to achieve these goals.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a preferred method for constructing heterocyclic systems like 1,3,4-thiadiazoles. researchgate.net This technique utilizes microwave irradiation to heat reactions directly and efficiently, leading to a significant reduction in reaction times compared to conventional heating methods—often from hours to minutes. ijmtlm.orgjocpr.com The benefits of MAOS in the synthesis of thiadiazole derivatives include higher product yields, increased purity, and minimized use of solvents. researchgate.netijmtlm.orgjocpr.com For instance, studies on related N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives demonstrated that microwave irradiation at 120°C could complete the synthesis in just 10 minutes, a drastic improvement over conventional refluxing. ijmtlm.org

Table 2: Comparison of Microwave vs. Conventional Synthesis for Heterocycles This table, based on findings for related oxadiazole synthesis, illustrates the typical advantages of microwave irradiation. jocpr.com

| Method | Reaction Time | Yield (%) |

| Conventional Reflux | 21 hours | 65 |

| Microwave Irradiation | 12 minutes | 82 |

Ultrasound-Promoted Reactions

Ultrasonic irradiation is another green chemistry technique that enhances chemical reactivity through acoustic cavitation. tandfonline.comresearchgate.net The application of ultrasound in the synthesis of 1,3,4-thiadiazole derivatives has been shown to provide high yields in short reaction times under mild conditions. sci-hub.se This method often allows for reactions to be conducted under solvent-free conditions, further boosting its environmental credentials. tandfonline.comresearchgate.net The advantages of ultrasound-assisted synthesis are numerous, including greater product purity, lower operational costs, high yields, and simplified workup procedures when compared to traditional methods. tandfonline.comresearchgate.net Research on the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids using ultrasound irradiation reported excellent yields (91–97%) in just 55–65 minutes at 50°C in the absence of a catalyst. sci-hub.se

Solid-Phase Synthetic Techniques for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of large libraries of related compounds for high-throughput screening in drug discovery. acs.orgnih.gov The 1,3,4-thiadiazole scaffold is well-suited for this approach. nih.govacs.org The general strategy involves anchoring a starting material to a solid support (polymer resin), carrying out a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support. acs.org

A common method for generating 1,3,4-thiadiazole libraries involves immobilizing a thiosemicarbazide intermediate on a resin. acs.orgnih.gov This resin-bound intermediate then undergoes a cyclization reaction to form the core 1,3,4-thiadiazole skeleton. acs.orgnih.gov Once the core is formed, the molecule can be further functionalized through various reactions such as alkylation, acylation, or cross-coupling reactions to introduce diversity. nih.gov Finally, the functionalized thiadiazole derivatives are cleaved from the resin, typically using an acid like trifluoroacetic acid, to afford the final products in high yield and purity without the need for complex purification methods like column chromatography. nih.govnih.govacs.org This methodology allows for the rapid and efficient generation of a multitude of distinct 1,3,4-thiadiazole analogs for biological evaluation. acs.orgnih.gov

Table 3: Key Steps in Solid-Phase Library Generation of 1,3,4-Thiadiazoles

| Step | Description | Purpose |

| 1. Immobilization | A thiosemicarbazide precursor is attached to a solid polymer resin. | Anchors the substrate for easy handling and purification. |

| 2. Cyclization | The resin-bound precursor is treated with a cyclizing agent (e.g., p-TsCl) to form the 1,3,4-thiadiazole ring. | Forms the core heterocyclic scaffold. nih.gov |

| 3. Diversification | Various reagents are added to introduce different functional groups onto the thiadiazole ring (e.g., alkylation, acylation). | Generates a library of diverse molecular structures. acs.orgnih.gov |

| 4. Cleavage | The final products are released from the solid support, typically using a strong acid. | Isolates the purified final compounds. nih.govacs.org |

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structure of synthesized compounds. For 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, both high-resolution and fragmentation analyses are crucial.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. mdpi.com The molecular formula for this compound is C₅H₄N₂S₃. HRMS analysis would be used to compare the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated exact mass. Confirmation of the molecular formula is achieved when the experimental value is within a few parts per million (ppm) of the calculated value, providing strong evidence for the compound's identity. nih.gov

| Ion Formula | Calculated Exact Mass (m/z) | Expected Adducts |

|---|---|---|

| [M+H]⁺ | 188.9616 | Protonated Molecule |

| [M+Na]⁺ | 210.9435 | Sodium Adduct |

| [M-H]⁻ | 186.9460 | Deprotonated Molecule |

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry analysis also involves the fragmentation of the parent molecule into smaller, characteristic ions. jmchemsci.com Analyzing these fragmentation patterns provides a virtual roadmap of the molecule's structure, confirming the connectivity of its atoms and functional groups. nih.govresearchgate.net For this compound, key fragmentation pathways would be expected to include:

Loss of the propargyl group: Cleavage of the S-CH₂ bond would result in a fragment corresponding to the 1,3,4-thiadiazole-2,5-dithiol (B7761095) core and a propargyl cation or radical.

Ring fragmentation: The 1,3,4-thiadiazole (B1197879) ring itself can break apart in predictable ways, yielding smaller sulfur- and nitrogen-containing fragments that are characteristic of this heterocyclic system.

Cleavage of the C≡C-H bond: Fragmentation within the propargyl side chain is also possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. dergipark.org.tr For compounds like this compound, the UV-Vis spectrum is dominated by transitions involving the π-electrons of the heterocyclic ring and the non-bonding electrons on the sulfur and nitrogen atoms. nih.govejournals.eu

The spectrum would be expected to show characteristic absorption bands corresponding to:

π → π* transitions: These high-energy transitions occur within the aromatic 1,3,4-thiadiazole ring system.

n → π* transitions: These lower-energy transitions involve the promotion of non-bonding electrons from the sulfur and nitrogen heteroatoms to anti-bonding π* orbitals.

The position (λmax) and intensity of these absorption bands are sensitive to the solvent and the substituents on the thiadiazole ring. dergipark.org.tr Analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated heterocyclic system.

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 250 - 300 | 1,3,4-Thiadiazole ring |

| n → π | 300 - 350 | Heteroatoms (N, S) |

X-ray Diffraction Studies

X-ray diffraction techniques provide unparalleled insight into the solid-state structure of a compound at the atomic level.

Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Conformation

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule. researchgate.net This powerful technique yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of the molecule in the solid state. nih.gov For this compound, this analysis would definitively establish the planarity of the thiadiazole ring and the orientation of the propargylthio substituent relative to the ring. nih.gov Furthermore, it reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together to form a crystal. researchgate.net

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is used to analyze a polycrystalline or powdered sample. While it does not provide the detailed atomic coordinates of a single crystal study, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. nih.gov This technique is invaluable for:

Phase Identification: Confirming that the synthesized bulk material consists of the desired crystalline phase.

Purity Assessment: Detecting the presence of any crystalline impurities.

Comparison: The experimental powder pattern can be compared to a pattern simulated from single-crystal X-ray data to confirm that the bulk material is structurally identical to the single crystal. researchgate.net

Thiol-Thione Tautomeric Equilibrium Investigations

The tautomerism between the thiol and thione forms is a critical characteristic of many heterocyclic compounds, including this compound. This equilibrium is influenced by various factors, including the compound's environment, and can be meticulously studied using advanced spectroscopic techniques.

Spectroscopic Probes for Tautomeric Form Discrimination

The differentiation between the thiol and thione tautomers of this compound is achieved through several spectroscopic methods, each providing unique insights into the molecular structure.

Infrared (IR) Spectroscopy serves as a fundamental tool for identifying the dominant tautomeric form. The thione form is characterized by the presence of a C=S stretching vibration, typically observed in the range of 1200-1050 cm⁻¹, and an N-H stretching band around 3400-3200 cm⁻¹. Conversely, the thiol tautomer is identified by a weak S-H stretching absorption in the region of 2600-2550 cm⁻¹. The absence or presence of these key bands provides strong evidence for the predominant tautomer in a given state.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, offers detailed information about the electronic environment of the atoms in the molecule. In the ¹H NMR spectrum, the thiol form would exhibit a characteristic signal for the S-H proton, which is typically broad and can appear over a wide chemical shift range. In contrast, the thione form would show a signal for the N-H proton, also often broad, in a different region of the spectrum. In ¹³C NMR, the carbon atom of the C=S group in the thione form is expected to have a chemical shift in the range of 160-185 ppm, which is significantly different from the chemical shift of the C-S carbon in the thiol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy can also be employed to distinguish between the tautomers. The two forms often exhibit different absorption maxima (λ_max) due to differences in their electronic structures. The thione form, with its C=S chromophore, typically absorbs at a longer wavelength compared to the thiol form. By analyzing the UV-Vis spectra in various solvents, it is possible to observe shifts in the absorption bands, providing evidence for a shift in the tautomeric equilibrium.

Table 1: Spectroscopic Data for Tautomeric Form Discrimination of 1,3,4-Thiadiazole Derivatives

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Typical Range |

|---|---|---|---|

| Infrared (IR) | Thione | N-H stretch | 3400-3200 cm⁻¹ |

| C=S stretch | 1200-1050 cm⁻¹ | ||

| Thiol | S-H stretch | 2600-2550 cm⁻¹ | |

| ¹H NMR | Thione | N-H proton | 8-14 ppm (broad) |

| Thiol | S-H proton | 3-8 ppm (broad) | |

| ¹³C NMR | Thione | C=S carbon | 160-185 ppm |

| Thiol | C-S carbon | 110-140 ppm | |

| UV-Vis | Thione | n → π* transition | 300-350 nm |

| Thiol | π → π* transition | 250-280 nm |

Environmental and Solvent Effects on Tautomeric Preferences

The position of the thiol-thione equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of one tautomer over the other.

Solvent Polarity: In general, polar solvents tend to favor the more polar thione tautomer. The thione form possesses a larger dipole moment due to the C=S and N-H bonds, allowing for stronger dipole-dipole interactions with polar solvent molecules. This increased solvation energy stabilizes the thione form, shifting the equilibrium in its favor. Conversely, non-polar solvents provide less stabilization for the polar thione form, and consequently, the less polar thiol tautomer may become more prevalent.

Hydrogen Bonding: Solvents capable of hydrogen bonding can also play a crucial role in determining the tautomeric preference. Protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the nitrogen and sulfur atoms of the thione form, leading to its stabilization. Aprotic polar solvents, like dimethyl sulfoxide (B87167) (DMSO), can act as hydrogen bond acceptors, interacting favorably with the N-H group of the thione tautomer.

Studies on analogous 1,3,4-thiadiazole derivatives have shown that in polar aprotic solvents like DMSO, the thione form is predominant. nih.gov In contrast, in non-polar solvents such as chloroform (B151607) or cyclohexane, the equilibrium may shift towards the thiol form. nih.gov The extent of this shift is dependent on the specific substituent on the thiadiazole ring.

Table 2: Influence of Solvent on Tautomeric Equilibrium of 1,3,4-Thiadiazole Derivatives

| Solvent | Polarity | Hydrogen Bonding Capability | Predominant Tautomer |

|---|---|---|---|

| Chloroform | Low | Weak Donor | Thiol favored |

| Methanol | High | Donor & Acceptor | Thione favored |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Thione favored |

| Water | High | Donor & Acceptor | Thione favored |

Theoretical and Computational Chemistry Investigations of this compound Currently Unavailable

A comprehensive search of publicly available scientific literature and chemical databases has revealed a lack of specific theoretical and computational studies on the compound This compound . Consequently, the detailed analysis requested in the article outline cannot be provided at this time.

The specified outline requires in-depth data from quantum chemical calculations, which are typically published in peer-reviewed journals. This includes:

Electronic Structure and Reactivity Predictions:

Density Functional Theory (DFT) calculations to determine ground state properties.

Frontier Molecular Orbital (HOMO/LUMO) analysis to predict chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping to identify sites of interaction.

Tautomeric Preference and Energy Calculations:

Analysis of tautomeric stability in both gas and solution phases.

Calculation of proton transfer pathways and their associated energy barriers.

While computational studies exist for related 1,3,4-thiadiazole derivatives, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) and 5-methyl-1,3,4-thiadiazole-2-thiol, this information cannot be extrapolated to this compound. The presence of the propargyl (prop-2-ynyl) group significantly influences the molecule's electronic distribution and properties, making direct analogies with other derivatives scientifically unsound.

Generating the requested article would necessitate dedicated computational research on this specific molecule. Without such studies, it is not possible to deliver a scientifically accurate and informative article that adheres to the provided outline.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking are pivotal in drug discovery and development for predicting the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme.

Ligand-Target Interaction Modeling for Mechanistic Understanding

While no specific ligand-target interaction models for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol have been published, studies on analogous 1,3,4-thiadiazole (B1197879) compounds have often explored their interactions with enzymes like carbonic anhydrases and dihydrofolate reductase. These studies typically reveal key binding modes, such as hydrogen bonding between the thiadiazole nitrogen atoms and amino acid residues in the active site, as well as hydrophobic interactions involving the substituent groups. For the title compound, the propargyl group (prop-2-ynyl) would be expected to participate in specific hydrophobic or π-stacking interactions within a target's active site, which could be crucial for its mechanism of action.

Binding Affinity Predictions for Enzyme Active Sites

The prediction of binding affinity, often expressed as a docking score or binding free energy, is a critical output of docking simulations. It provides a quantitative estimate of the strength of the ligand-target interaction. For other 1,3,4-thiadiazole derivatives, computational studies have reported a range of binding affinities against various enzymes, which often correlate with their experimentally determined inhibitory activities. In the absence of specific data for this compound, it is not possible to provide a table of its predicted binding affinities.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to elucidate the mechanisms of chemical reactions. These calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of how the reaction proceeds. For a molecule like this compound, computational studies could, for instance, investigate the tautomeric equilibrium between the thiol and thione forms of the 1,3,4-thiadiazole ring or the reactivity of the propargyl group. However, no such computational studies specifically investigating the reaction mechanisms of this compound have been reported in the scientific literature.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanism Studies

The 1,3,4-thiadiazole (B1197879) scaffold is a versatile pharmacophore that has been incorporated into numerous enzyme inhibitors. The mechanisms of inhibition are diverse, ranging from competitive binding at active sites to allosteric modulation, often leveraging the unique electronic and structural properties of the thiadiazole ring.

Aldose Reductase Inhibition Pathways

Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications. Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of aldose reductase. These compounds typically function by binding to the enzyme's active site, preventing the substrate, glucose, from binding. The inhibitory potential of these derivatives has been shown to be significantly higher than that of standard inhibitors like epalrestat, with some compounds exhibiting inhibition constants (Kᵢ) in the nanomolar range.

Carbonic Anhydrase Isozyme Interaction Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Various isoforms of CA are found throughout the human body, playing roles in diverse physiological processes. The 1,3,4-thiadiazole-2-thiol (B7761032) moiety is a known zinc-binding group, which is a key feature for CA inhibition.

Derivatives of 1,3,4-thiadiazole have demonstrated potent and selective inhibition against several CA isozymes. For instance, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides showed weak activity against cytosolic isozymes hCA I and hCA II and membrane-associated hCA IV, but were powerful, low-nanomolar inhibitors of the mitochondrial isozymes hCA VA and hCA VB. This selectivity is attributed to specific interactions between the inhibitor and amino acid residues within the active site cavity of the different isozymes. The inhibition mechanism involves the coordination of the thiadiazole's sulfur and/or nitrogen atoms to the zinc ion at the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.

| Isozyme | Inhibition Constant (Kᵢ) Range |

|---|---|

| hCA I | 102 nM - 7.42 µM |

| hCA II | 0.54 µM - 7.42 µM |

| hCA IV | 4.32 µM - 10.05 µM |

| hCA VA | 4.2 nM - 32 nM |

| hCA VB | 1.3 nM - 74 nM |

Fungal 14-α-Sterol Demethylase Modulation

The enzyme 14-α-sterol demethylase, also known as CYP51, is a crucial component in the fungal ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Azole-based antifungal agents are well-known inhibitors of CYP51. The nitrogen-containing heterocyclic structure of 1,3,4-thiadiazole derivatives allows them to interact with the heme iron atom in the active site of CYP51. This interaction prevents the enzyme from binding to its natural substrate, lanosterol, thereby blocking the synthesis of ergosterol and exerting an antifungal effect. Dual inhibitors that also target histone deacetylase (HDAC) have been developed, suggesting a multi-target approach to combatting azole-resistant fungal strains. drugbank.com

Beta-Lactamase Enzyme Interactions

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. While the 1,3,4-thiadiazole nucleus is a component of some antibacterial agents, specific mechanistic studies detailing the direct interaction of 5-(prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol with beta-lactamase enzymes are not extensively documented in publicly available research. However, the strategy of combining a β-lactam antibiotic with a β-lactamase inhibitor is a common clinical approach to overcome resistance. mdpi.com

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting these enzymes. Certain 1,3,4-thiadiazole derivatives have been investigated as COX inhibitors. Molecular docking studies suggest that these compounds can fit into the active sites of both COX-1 and COX-2. The selectivity towards COX-2, which is often desirable to reduce gastrointestinal side effects, is influenced by the specific substituents on the thiadiazole ring, which can exploit differences in the active site volumes of the two isoforms. For example, some thiadiazole-thiazolidinone hybrids have shown potent COX-2 inhibition at nanomolar concentrations with high selectivity over COX-1.

Antimicrobial Action Mechanisms

Beyond specific enzyme inhibition, 1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity through various mechanisms. The antimicrobial efficacy and the underlying mechanism are highly dependent on the nature of the substituents attached to the thiadiazole core. For many derivatives, the exact mode of action is not fully elucidated but is thought to involve multiple targets.

Disruption of Bacterial Cell Wall Synthesis Pathways

While direct studies on this compound's effect on bacterial cell wall synthesis are not extensively documented, the broader class of 1,3,4-thiadiazole derivatives has been implicated in the disruption of this critical bacterial process. The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan, is essential for survival. It is hypothesized that 1,3,4-thiadiazole derivatives may interfere with the enzymatic machinery responsible for peptidoglycan biosynthesis. Key enzymes in this pathway, such as transpeptidases and transglycosylases, are potential targets. The thiol group at the 2-position of the thiadiazole ring is a key functional moiety that can potentially interact with the active sites of these enzymes, leading to their inactivation and subsequent compromise of the cell wall's structural integrity.

Inhibition of Essential Microbial Enzymes

The antimicrobial activity of 1,3,4-thiadiazole derivatives is frequently attributed to their capacity to inhibit essential microbial enzymes. The 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold, a close structural relative, has been identified as a carbonic anhydrase inhibitor. Carbonic anhydrases are vital enzymes in various physiological processes of microorganisms, including pH regulation and CO2 metabolism. Inhibition of these enzymes can lead to a disruption of the microorganism's internal homeostasis, ultimately impeding its growth and proliferation.

Furthermore, the diverse biological activities of 1,3,4-thiadiazoles suggest that they may act as "privileged structures" capable of interacting with a range of enzymatic targets. The specific prop-2-ynylthio substituent at the 5-position of the title compound likely modulates its binding affinity and specificity for various microbial enzymes, a concept that will be further explored in the structure-activity relationship section.

Antioxidant Activity Mechanisms

In addition to its antimicrobial potential, this compound is also anticipated to exhibit antioxidant properties, a common feature among 1,3,4-thiadiazole-2-thiol derivatives. This antioxidant capacity is crucial for mitigating the damaging effects of oxidative stress in biological systems.

Radical Scavenging Processes (e.g., DPPH, ABTS assays)

The antioxidant activity of 5-substituted-1,3,4-thiadiazole-2-thiols has been evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The thiol group at the 2-position of the 1,3,4-thiadiazole ring is a key contributor to this activity, readily participating in redox reactions. The nature of the substituent at the 5-position significantly influences the radical scavenging potency.

Below is a representative table illustrating the antioxidant activity of various 5-substituted-1,3,4-thiadiazole-2-thiol derivatives, as measured by the DPPH assay. While specific data for the prop-2-ynylthio derivative is not available, this table provides context for the expected antioxidant potential of this class of compounds.

| Compound (5-substituent) | DPPH Scavenging Activity (IC₅₀ in µM) | Reference Compound (Ascorbic Acid IC₅₀ in µM) |

| Phenyl | >100 | 15.2 |

| 4-Chlorophenyl | 85.3 | 15.2 |

| 4-Methoxyphenyl | 55.1 | 15.2 |

| 4-Nitrophenyl | >100 | 15.2 |

This table is a representative example based on general findings for this class of compounds and does not represent specific data for this compound.

Oxidative Stress Mitigation Pathways

Beyond direct radical scavenging, the antioxidant effects of 1,3,4-thiadiazole derivatives may also involve the modulation of intracellular oxidative stress mitigation pathways. While specific research on this compound is pending, related compounds have been shown to influence cellular antioxidant defense mechanisms. This can include the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). By bolstering the cell's natural defenses, these compounds can help to maintain a healthy redox balance and protect against the deleterious effects of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) at the Mechanistic Level

The biological and antioxidant activities of this compound are intrinsically linked to its molecular structure. Understanding the structure-activity relationship (SAR) provides critical insights into how specific structural features influence its interactions with biological targets.

Influence of Substituents on Target Interaction Modes

For the title compound, the prop-2-ynylthio group at the 5-position introduces several key features:

Alkynyl Group: The terminal alkyne presents a region of high electron density and a linear, rigid structure. This functionality can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, with amino acid residues in the active site of target enzymes.

Thioether Linkage: The sulfur atom in the thioether linkage is a soft nucleophile and can engage in interactions with soft metal ions or other electrophilic centers within a biological target.

Lipophilicity: The prop-2-ynylthio group increases the lipophilicity of the molecule compared to an unsubstituted or amino-substituted analog. This can influence its ability to cross cell membranes and access intracellular targets.

Studies on related 5-substituted-1,3,4-thiadiazole-2-thiols have demonstrated that both the electronic and steric properties of the substituent at the 5-position are crucial for activity. For instance, electron-donating groups can enhance antioxidant activity, while bulky substituents may either improve or hinder binding to a specific target depending on the topology of the active site. The unique combination of a flexible thioether linker and a rigid alkynyl terminus in the prop-2-ynylthio substituent of the title compound suggests a potential for specific and potent interactions with its biological targets.

Conformational Effects on Biological Activity

The 1,3,4-thiadiazole ring itself is a planar, aromatic system. isres.org This planarity provides a rigid scaffold, but the biological activity is often modulated by the conformational flexibility of the substituents at the 2 and 5 positions. In the case of this compound, the key flexible bond is the C-S bond connecting the propargyl group to the thiadiazole ring. Rotation around this bond will determine the orientation of the propargyl group relative to the plane of the thiadiazole ring.

Molecular modeling and computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the preferred conformations of small molecules and their interactions with biological macromolecules. mdpi.comnih.gov These studies on various 1,3,4-thiadiazole derivatives have demonstrated that the thiadiazole moiety often plays a crucial role in anchoring the molecule to the active site of a target protein through specific interactions like hydrogen bonds. mdpi.com

The biological activity of 1,3,4-thiadiazole derivatives can be influenced by the steric and electronic properties of their substituents. For instance, the introduction of bulky groups can lead to steric hindrance, which may either prevent the molecule from adopting an active conformation or, conversely, lock it into a favorable one. nih.gov The substituent at the 5-position of the 1,3,4-thiadiazole ring, in this case, the prop-2-ynylthio group, can significantly impact the molecule's interaction with its target. The terminal alkyne group is a particularly interesting functional group as it can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which can contribute to the stability of the ligand-receptor complex.

The following interactive table summarizes the potential conformational considerations and their impact on the biological activity of this compound, based on findings from related 1,3,4-thiadiazole derivatives.

| Conformational Feature | Potential Impact on Biological Activity | Relevant Interactions | Supporting Evidence from Related Compounds |

| Rotation around the S-propargyl bond | Determines the spatial orientation of the alkyne group. This can be critical for fitting into a binding pocket and for specific interactions with amino acid residues. | Hydrogen bonding, π-π stacking, hydrophobic interactions. | Studies on other 5-substituted-1,3,4-thiadiazole-2-thiols show that the nature and orientation of the substituent at the 5-position are crucial for activity. researchgate.net |

| Planarity of the 1,3,4-thiadiazole ring | Provides a rigid core structure that properly orients the substituents for optimal interaction with the target. | Forms a stable scaffold for substituent positioning. | The 1,3,4-thiadiazole ring is a common pharmacophore in many biologically active compounds. mdpi.comnih.gov |

| Tautomerism of the 2-thiol group | The thiol group can exist in equilibrium with its thione tautomer. The predominant tautomeric form can affect the molecule's hydrogen bonding capacity and overall electronic distribution. | Hydrogen bond donor/acceptor capabilities. | Research on mercapto-substituted thiadiazoles indicates the existence of different tautomeric forms which influences their reactivity. isres.org |

| Overall Molecular Shape | A more compact or extended conformation can influence the ability of the molecule to access and bind to the active site of an enzyme or receptor. | Shape complementarity with the binding site. | Molecular docking studies on 1,3,4-thiadiazole derivatives highlight the importance of the overall molecular shape for effective binding. researchgate.netnih.gov |

Exploration of Advanced Chemical Applications

Corrosion Inhibition Studies

Derivatives of 1,3,4-thiadiazole-2-thiol (B7761032) are recognized as effective corrosion inhibitors for various metals and alloys in aggressive environments. nih.govjmchemsci.com Their efficacy stems from their molecular structure, which facilitates strong interaction with metal surfaces. The presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring are key features that determine their inhibitive properties. electrochemsci.orgresearchgate.net

Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by thiadiazole derivatives is the adsorption of the organic molecules onto the metal surface, creating a protective barrier. nih.gov This process involves the displacement of water molecules from the metal surface. electrochemsci.orgresearchgate.net The adsorption can occur through two main modes: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, for instance, the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (following the adsorption of anions from the acid).

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons from the thiadiazole ring and the prop-2-ynyl substituent, can be donated to the vacant d-orbitals of the metal, forming coordinate bonds. nih.gov

Studies on analogous compounds like 5-amino-1,3,4-thiadiazole-2-thiol (B144363) show that the adsorption process often follows established models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The standard free energy of adsorption (ΔG°ads) values derived from these studies typically indicate a spontaneous process that involves a combination of both physisorption and chemisorption. nih.gov

The molecular structure of 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol, with its multiple sulfur atoms, two nitrogen atoms, and the electron-rich alkyne group, suggests it would be a highly effective corrosion inhibitor through strong chemisorption.

Protective Film Formation Analysis

The adsorption of this compound molecules on a metal surface leads to the formation of a thin, protective film. nih.gov This film acts as a physical barrier, isolating the metal from the corrosive medium and thereby preventing both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. electrochemsci.orgresearchgate.net

The effectiveness of this protective layer is dependent on several factors, including the inhibitor's concentration, the temperature, and the nature of the corrosive environment. nih.gov Research on similar inhibitors shows that as the concentration of the inhibitor increases, the surface coverage on the metal increases, leading to higher inhibition efficiency. nih.gov Electrochemical studies, such as potentiodynamic polarization, on related thiadiazoles have demonstrated that they typically function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic corrosion reactions. researchgate.net The presence of the inhibitor film reduces the corrosion current density (icorr) significantly. researchgate.net

Coordination Chemistry and Metal Complex Formation

The 1,3,4-thiadiazole-2-thiol scaffold is a versatile ligand in coordination chemistry due to the presence of multiple potential donor atoms. The molecule exhibits thiol-thione tautomerism, where the proton can reside on either the exocyclic sulfur atom (thiol form) or a ring nitrogen atom (thione form), which influences its coordination behavior.

Ligand Properties and Metal Ion Coordination Modes (e.g., Co²⁺, Ni²⁺, Cu²⁺, Pd²⁺, Pt⁴⁺)

Derivatives of 1,3,4-thiadiazole-2-thiol can act as monodentate, bidentate, or bridging ligands, coordinating with a wide range of transition metal ions. The primary coordination sites are typically the exocyclic thione sulfur atom and one of the adjacent ring nitrogen atoms (N-3 or N-4). researchgate.net

Common coordination modes observed in related compounds include:

Monodentate Coordination: The ligand binds to the metal center through a single atom, most commonly the exocyclic thione sulfur or a ring nitrogen.

Bidentate Chelation: The ligand forms a stable chelate ring by coordinating through two donor atoms, often the exocyclic sulfur and a ring nitrogen. researchgate.net

Bridging Coordination: The ligand links two metal centers, which can lead to the formation of polynuclear complexes.

For this compound, coordination with metal ions like Co²⁺, Ni²⁺, and Cu²⁺ would likely occur through the exocyclic thione sulfur and the nitrogen at the 3-position, forming a stable five-membered chelate ring. Studies on complexes with Pt(II) have also shown coordination through the exocyclic sulfur. nih.gov The thioether sulfur and the alkyne group are less likely to be involved in primary coordination but could play a role in secondary interactions or in forming more complex structures.

Structural Characterization of Metal Complexes

The structures of metal complexes derived from 1,3,4-thiadiazole (B1197879) ligands are elucidated using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination to a metal ion causes significant shifts in the vibrational frequencies of the ligand. For instance, a shift in the C=N stretching vibration to a lower frequency in the complex's spectrum compared to the free ligand indicates coordination through a ring nitrogen atom. nih.gov Changes in the region associated with the C=S (thione) group also provide evidence of coordination via the exocyclic sulfur.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn²⁺). Chemical shift changes upon complexation can help identify the coordination sites.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These methods provide information about the geometry of the metal complex. For example, the d-d transitions observed in the UV-Vis spectrum can help distinguish between octahedral, tetrahedral, or square planar geometries for complexes of Co²⁺, Ni²⁺, and Cu²⁺. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov

Based on studies of analogous ligands, complexes with Co(II) and Ni(II) often exhibit tetrahedral or octahedral geometries, while Cu(II) complexes are frequently found to have square planar or distorted octahedral geometries. researchgate.net

| Metal Ion | Common Coordination Numbers | Observed Geometries |

|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pt(II) | 4 | Square Planar |

Catalytic Potentials of Metal Complexes

Transition metal complexes are at the heart of catalysis, driving numerous chemical transformations. While the metal complexes of 1,3,4-thiadiazole derivatives have been extensively investigated for their biological activities, including antimicrobial and anticancer properties, their application in industrial catalysis is a less explored but promising area.

The coordinated ligand can modify the electronic properties and steric environment of the metal center, which in turn influences its catalytic activity. The presence of "soft" donor atoms like sulfur makes these complexes potentially suitable for catalytic processes involving soft substrates. The specific structural features of complexes derived from this compound could be leveraged for applications in areas such as:

Coupling Reactions: Palladium and nickel complexes are widely used in cross-coupling reactions. Complexes with thiadiazole ligands could offer unique reactivity or stability.

Oxidation/Reduction Reactions: The redox-active nature of metal ions like cobalt and copper, when complexed with these ligands, could be harnessed for selective oxidation or reduction processes.

Further research is required to fully elucidate and develop the catalytic potential of these specific metal complexes.

Material Science Applications of this compound

The unique molecular architecture of this compound, featuring a reactive propargyl group and a versatile 1,3,4-thiadiazole-2-thiol core, positions it as a promising candidate for various applications in material science. The presence of both a terminal alkyne and a thiol group, in addition to the heteroaromatic thiadiazole ring, allows for diverse chemical modifications and integrations into functional materials.

Integration into Polymeric Systems

The incorporation of this compound into polymeric structures can be achieved through several synthetic strategies, primarily leveraging the reactivity of its propargyl and thiol functionalities. These methods offer pathways to novel polymers with tailored properties.

The propargyl group, with its terminal alkyne, is an excellent candidate for "thiol-yne" click chemistry. This highly efficient and specific reaction involves the addition of a thiol to an alkyne, forming a thioether linkage. This approach can be utilized to either polymerize the monomer with dithiol compounds or to graft it onto existing polymer backbones that have been functionalized with thiol groups. The thiol-yne reaction is known for its high yields and tolerance to a wide range of functional groups, making it a robust method for creating complex polymer architectures under mild conditions.

Furthermore, the thiol group on the 1,3,4-thiadiazole ring can participate in polymerization reactions. For instance, it can undergo oxidative polymerization to form disulfide bonds, leading to the formation of poly(thiadiazole disulfide)s. Alternatively, it can react with various electrophilic functional groups on other monomers, such as epoxides or alkyl halides, to form polythioethers.

The integration of the 1,3,4-thiadiazole moiety into polymer backbones is anticipated to enhance the thermal stability, refractive index, and metal-coordinating properties of the resulting materials. The sulfur and nitrogen atoms in the heterocyclic ring can act as ligands for metal ions, opening possibilities for the creation of polymer-based catalysts or materials for heavy metal sequestration.

| Functional Group | Polymerization Method | Resulting Linkage | Potential Polymer Properties |

|---|---|---|---|

| Propargyl (Alkyne) | Thiol-yne Click Chemistry with Dithiols | Thioether | High Refractive Index, Thermal Stability |

| Thiol | Oxidative Polymerization | Disulfide | Redox-activity, Self-healing capabilities |

| Thiol | Reaction with Epoxides | β-hydroxythioether | Adhesion, Coating applications |

| Thiol | Reaction with Alkyl Dihalides | Thioether | Increased Flexibility, Chemical Resistance |

Electrochemical Properties for Battery Components

The electrochemical characteristics of this compound suggest its potential utility in energy storage devices, particularly as a component in battery cathodes. This potential is derived from the redox-active nature of the thiadiazole ring and the presence of multiple sulfur atoms, which can undergo reversible electrochemical reactions.

Derivatives of 1,3,4-thiadiazole, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT), have been investigated as promising cathode materials for rechargeable batteries, including lithium-sulfur and sodium-sulfur batteries. researchgate.net These compounds can undergo redox reactions involving the sulfur atoms, enabling the storage and release of electrical energy. The electrochemical processes in these materials are centered around the cleavage and formation of sulfur-sulfur bonds. researchgate.net

For this compound, the presence of the thioether linkage and the thiol group, in addition to the sulfur atoms within the thiadiazole ring, offers multiple redox-active sites. During the charging and discharging of a battery, these sulfur centers could be reversibly oxidized and reduced. The theoretical specific capacity of such materials is often high due to the low molecular weight of sulfur and the involvement of multiple electrons in the redox reactions.

| Property | Predicted Characteristic | Relevance to Battery Performance |

|---|---|---|

| Redox Activity | Multiple reversible oxidation-reduction states associated with sulfur atoms. | Enables charge storage and delivery (capacity). |

| Theoretical Specific Capacity | Potentially high due to the high sulfur content and low molecular weight. | Determines the energy density of the battery. |

| Electrochemical Stability | The aromatic thiadiazole ring is expected to provide good stability during cycling. | Contributes to a long cycle life. |

| Polymerizability | The propargyl and thiol groups allow for in-situ polymerization to form a stable cathode. | Can mitigate the dissolution of active material and improve cycling stability. |

Sensing Applications

The structural features of this compound also make it a promising candidate for the development of chemical sensors. The 1,3,4-thiadiazole ring, with its nitrogen and sulfur heteroatoms, can act as a binding site for various analytes, particularly metal ions.

The interaction of the thiadiazole moiety with metal ions can lead to changes in the molecule's photophysical or electrochemical properties, which can be harnessed for sensing applications. For instance, upon coordination with a metal ion, a change in the fluorescence emission (a "turn-on" or "turn-off" response) or a shift in the redox potential of the molecule could be observed. rsc.org This principle has been utilized to develop fluorescent and electrochemical sensors based on thiadiazole derivatives for the detection of various metal ions. rsc.org

Furthermore, the propargyl group offers a versatile handle for the immobilization of the molecule onto sensor surfaces or for its integration into more complex sensing architectures using "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that can be used to attach the molecule to surfaces functionalized with azide (B81097) groups. bohrium.com This covalent immobilization would lead to robust and reusable sensors.

The combination of the recognition capabilities of the thiadiazole core and the versatile functionalization possibilities offered by the propargyl group could enable the development of highly sensitive and selective sensors for environmental monitoring, industrial process control, and biomedical diagnostics.

| Target Analyte | Sensing Mechanism | Key Molecular Feature | Potential Detection Method |

|---|---|---|---|

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Coordination with heteroatoms of the thiadiazole ring. | 1,3,4-Thiadiazole-2-thiol core | Fluorescence Spectroscopy, Voltammetry |

| Biomolecules (e.g., proteins, DNA) | Covalent attachment via click chemistry after functionalization of the biomolecule with an azide. | Propargyl group | Electrochemical Impedance Spectroscopy, Quartz Crystal Microbalance |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with the N-H of the thiadiazole ring or displacement reactions. | 1,3,4-Thiadiazole-2-thiol core | Colorimetry, UV-Vis Spectroscopy |

Analytical Method Development for Research Purposes

Chromatographic Separation Techniques (e.g., HPLC, GC-MS for purity and research sample analysis)

Chromatographic methods are fundamental for the separation and quantification of "5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol," ensuring the purity of research samples and enabling its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netresearchgate.net For "this compound," a C18 column is typically employed as the stationary phase due to its hydrophobicity, which allows for the retention and separation of moderately polar compounds. researchgate.netvcu.edu The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common approach involves a gradient or isocratic elution with a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netthieme-connect.com The choice of buffer and its pH can significantly influence the retention time and peak shape, especially given the acidic nature of the thiol group. chromatographyonline.comchiraltech.com

A diode-array detector (DAD) is often used for detection, allowing for the monitoring of absorbance at multiple wavelengths. researchgate.net Based on the UV-Vis spectra of similar 1,3,4-thiadiazole structures, a detection wavelength in the range of 254-335 nm would likely be suitable for "this compound". researchgate.netresearchgate.net

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (ODS-2 Hypersil or similar) | Provides good retention for moderately polar heterocyclic compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403) or acetate) | Allows for the adjustment of elution strength and control of ionization. researchgate.netresearchgate.net |

| Elution Mode | Gradient or Isocratic | Gradient elution is useful for separating mixtures with a wide range of polarities, while isocratic is suitable for routine purity checks. |

| Detection | UV-Diode Array Detector (DAD) at 254-335 nm | Provides sensitivity and allows for spectral confirmation of the peak. researchgate.netresearchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for analytical scale columns to ensure good separation efficiency. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable. Given the presence of the thiol group, derivatization may be necessary to improve its volatility and prevent peak tailing. Silylation is a common derivatization technique for compounds with active hydrogens.

For the analysis of sulfur-containing heterocyclic compounds, a capillary column with a non-polar or moderately polar stationary phase is generally used. acs.org The mass spectrometer detector provides high selectivity and allows for the identification of the compound based on its mass spectrum. researchgate.net The use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), in parallel with the mass spectrometer can enhance the detection and identification of sulfur-containing impurities. shimadzu.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) | Provides good resolution for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

| Injection Mode | Split/Splitless | Splitless mode is preferred for trace analysis to enhance sensitivity. |

| Temperature Program | Optimized temperature gradient to ensure separation from impurities and solvent. | A gradual increase in temperature allows for the elution of compounds with varying boiling points. |

| Detector | Mass Spectrometer (MS) and/or Sulfur Chemiluminescence Detector (SCD) | MS provides structural information for identification, while SCD offers high selectivity for sulfur compounds. shimadzu.com |

Electrochemical Analytical Methods for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of "this compound". nih.gov Such studies provide insights into its oxidation and reduction potentials, which are relevant to its potential applications in areas such as corrosion inhibition and materials science.

The electrochemical behavior of 1,3,4-thiadiazole derivatives is influenced by the substituents on the ring and the nature of the solvent. academicjournals.org For "this compound," the presence of two sulfur atoms and the thiol group suggests that it can undergo oxidation. The propargyl group may also participate in electrochemical reactions.

Studies on related compounds like 2-amino-5-mercapto-1,3,4-thiadiazole have shown that the oxidation process can be pH-dependent and may involve the formation of dimers or polymers through disulfide bond formation. nih.govsemanticscholar.org The oxidation of the thiol group is a key electrochemical process. The redox mechanism can be complex, often following an "electron transfer + chemical reaction" (EC) pathway. nih.gov

In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is scanned over a potential range. The resulting voltammogram reveals the oxidation and reduction peaks. The peak potentials provide information about the thermodynamic aspects of the redox processes, while the peak currents are related to the concentration of the analyte and the kinetics of the electron transfer.

| Parameter | Typical Condition/Observation | Significance |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum Electrode | Provides a wide potential window and good conductivity. nih.govacademicjournals.org |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable reference potential. nih.gov |

| Solvent/Electrolyte | Acetonitrile or DMSO with a supporting electrolyte like TBAP | Provides a suitable medium for the electrochemical reactions. academicjournals.org |

| Expected Oxidation Process | Irreversible oxidation of the thiol group, potentially leading to disulfide formation. | Indicates the compound's susceptibility to oxidation. nih.gov |

| Expected Reduction Process | Possible reduction of the thiadiazole ring or the propargyl group at negative potentials. | Provides a complete picture of the compound's redox behavior. |

| Effect of pH | Oxidation potential may shift with pH, indicating proton involvement in the reaction. nih.gov | Helps in elucidating the reaction mechanism. |

High-Resolution Mass Spectrometry for Tautomer Discrimination

"this compound" can exist in two tautomeric forms: the thiol form and the thione form. High-resolution mass spectrometry (HRMS) is a powerful technique for distinguishing between these tautomers due to its ability to provide highly accurate mass measurements and detailed fragmentation patterns. oup.com

The thione-thiol tautomerism is a common feature of 2-mercapto-1,3,4-thiadiazole derivatives. The equilibrium between the two forms can be influenced by factors such as the solvent and temperature. In the gas phase, which is relevant to mass spectrometry, the relative stability of the tautomers can be assessed.

When coupled with a separation technique like HPLC, HRMS allows for the analysis of individual tautomers if they can be chromatographically resolved. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of these compounds, as it minimizes in-source fragmentation and allows for the observation of the intact molecular ions of both tautomers. oup.com

The fragmentation patterns of the thiol and thione tautomers upon collision-induced dissociation (CID) are expected to be different, providing a basis for their discrimination. For instance, the thiol tautomer may exhibit a characteristic loss of the SH radical, while the thione tautomer might show a different fragmentation pathway involving the C=S bond. The high mass accuracy of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, enables the confident assignment of elemental compositions to the fragment ions, further aiding in the elucidation of the fragmentation pathways. oup.com

| Tautomer | Expected Molecular Ion (ESI+) | Potential Key Fragment Ions | Rationale for Discrimination |

|---|---|---|---|

| Thiol Form | [M+H]⁺ | Loss of SH, fragmentation of the propargyl group. | Direct fragmentation of the S-H bond is a characteristic of the thiol form. |

| Thione Form | [M+H]⁺ | Ring opening, loss of CS, fragmentation involving the N-H bond. | Fragmentation pathways involving the C=S and N-H bonds are indicative of the thione form. |

Future Research Trajectories

Unexplored Synthetic Routes and Advanced Green Methodologies

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally relied on multi-step processes involving reagents like carbon disulfide and various cyclizing agents. sbq.org.brmdpi.com While effective, these conventional methods often present challenges related to reaction conditions, yields, and environmental impact. Future research should prioritize the development of novel, more efficient, and sustainable synthetic pathways specifically tailored for 5-(Prop-2-ynylthio)-1,3,4-thiadiazole-2-thiol.